Alofanib
Alofanib
Alofanib is an inhibitor of the fibroblast growth factor receptor (FGFR) type 2 (FGFR2), with potential antineoplastic and anti-angiogenic activities. Upon administration, alofanib targets, allosterically binds to the extracellular domain of FGFR2 and inhibits the activity of FGFR2, which may result in the inhibition of basic FGF (bFGF)/FGFR2-related signal transduction pathways. This inhibits FGF-induced endothelial cell proliferation and migration, and inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival.
Brand Name:
Vulcanchem
CAS No.:
1612888-66-0
VCID:
VC0518073
InChI:
InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)
SMILES:
CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]
Molecular Formula:
C19H15N3O6S
Molecular Weight:
413.4 g/mol
Alofanib
CAS No.: 1612888-66-0
Cat. No.: VC0518073
Molecular Formula: C19H15N3O6S
Molecular Weight: 413.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Alofanib is an inhibitor of the fibroblast growth factor receptor (FGFR) type 2 (FGFR2), with potential antineoplastic and anti-angiogenic activities. Upon administration, alofanib targets, allosterically binds to the extracellular domain of FGFR2 and inhibits the activity of FGFR2, which may result in the inhibition of basic FGF (bFGF)/FGFR2-related signal transduction pathways. This inhibits FGF-induced endothelial cell proliferation and migration, and inhibits the proliferation of FGFR2-overexpressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival. |
|---|---|
| CAS No. | 1612888-66-0 |
| Molecular Formula | C19H15N3O6S |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) |
| Standard InChI Key | QUQGQIASFYWKAB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |
| Appearance | Solid powder |
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